Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester

Catalog No.
S1973071
CAS No.
73232-07-2
M.F
C8H14O3S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, eth...

CAS Number

73232-07-2

Product Name

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester

IUPAC Name

ethyl 2-ethoxycarbothioylsulfanylpropanoate

Molecular Formula

C8H14O3S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C8H14O3S2/c1-4-10-7(9)6(3)13-8(12)11-5-2/h6H,4-5H2,1-3H3

InChI Key

GZRNLTZJAIIDLJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)SC(=S)OCC

Canonical SMILES

CCOC(=O)C(C)SC(=S)OCC

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester is an organic compound with the molecular formula C₈H₁₄O₃S₂. It appears as a clear liquid, typically ranging in color from white to yellow to green. This compound features a unique structure characterized by the presence of both ethoxy and thio groups, which contribute to its chemical reactivity and potential applications in various fields .

Current Information:

There is limited information currently available on the specific scientific research applications of Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester (Ethyl 2-ethoxycarbothioylsulfanylpropanoate).

  • Scientific databases like PubChem [] and ChemSpider [] primarily focus on the compound's identity, structure, and basic properties.
  • Searches for research articles or patents containing this specific compound haven't yielded any significant results.

This suggests that Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester is either a relatively new compound or one that hasn't been widely explored in scientific research yet.

Future Potential Applications:

The presence of functional groups like ester and thioester in the molecule suggests potential areas for investigation:

  • Organic Synthesis: The molecule's reactive groups could be of interest for organic chemists studying new synthetic pathways or transformations.
  • Material Science: The thioester group might play a role in the design of novel materials with specific properties.
  • Biological Activity: While there's no current research on this specific application, compounds with similar functional groups can exhibit various biological activities. Further research is needed to determine if Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester possesses any interesting biological properties.

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide.
  • Reduction: It can undergo reduction to yield thiols and other reduced sulfur-containing compounds, typically using reducing agents like lithium aluminum hydride.
  • Substitution: This compound can participate in nucleophilic substitution reactions, where the ethoxycarbonothioyl group may be replaced by various nucleophiles such as amines .

Research indicates that propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester exhibits potential biological activities. It is being investigated for its antimicrobial and antifungal properties, making it a candidate for various therapeutic applications. The mechanism of action is believed to involve the modification of thiol groups in proteins and enzymes, thereby influencing their activity and function .

The synthesis of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester typically follows these steps:

  • Reagents: Combine 1,3-propanediol dimethyl ether with carbon disulfide.
  • Catalyst Addition: Introduce triethylamine to catalyze the reaction.
  • Reaction Process: Gradually add the dimethyl ether to the carbon disulfide while stirring.
  • Purification: After completion of the reaction, purify the product through distillation to isolate the desired compound .

The compound finds applications across various domains:

  • Chemistry: Used as an intermediate in organic synthesis for producing other sulfur-containing compounds.
  • Biology: Investigated for its potential therapeutic effects and biological activities.
  • Industry: Employed in manufacturing coatings, rubber, and inks due to its favorable chemical properties .

Studies on the interactions of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester with biological systems suggest that it may interact with specific proteins and enzymes. These interactions could lead to modifications in their activity, which is crucial for understanding its potential therapeutic applications. Further research is ongoing to elucidate these mechanisms comprehensively .

Several compounds share structural similarities with propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester:

Compound NameStructural FeaturesUnique Characteristics
Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, methyl esterMethyl ester group instead of ethylSimilar reactivity but different solubility properties
Propanoic acid, 2-[(ethylthio)thioxomethyl]thio]-, ethyl esterEthylthio group instead of ethoxyDifferent biological activity profile due to structural changes

The uniqueness of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester lies in its specific chemical structure that imparts distinct reactivity and properties compared to its analogs .

The synthesis of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester represents a significant challenge in organosulfur chemistry, requiring careful consideration of reaction mechanisms, optimization protocols, and environmental sustainability. This compound, with molecular formula C₈H₁₄O₃S₂ and molecular weight 222.3 g/mol [1], can be accessed through multiple synthetic pathways, each offering distinct advantages and limitations in terms of yield, scalability, and environmental impact.

Nucleophilic Substitution Reactions

Reaction Mechanisms and Protocol Optimization

The nucleophilic substitution approach represents the most widely employed methodology for synthesizing propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester. The primary synthetic route involves the reaction of ethyl 2-bromopropionate with potassium ethylxanthate in ethanol at room temperature, yielding approximately 70% of the desired product after 24 hours [2]. This methodology follows a classical S_N2 mechanism where the ethylxanthate anion acts as a sulfur nucleophile, displacing the bromide leaving group.

The reaction mechanism proceeds through a concerted pathway where the nucleophile approaches the electrophilic carbon from the backside, resulting in inversion of configuration at the reaction center . The nucleophilic strength of the xanthate anion is enhanced by the resonance stabilization between the thiocarbonyl and alkoxy groups, making it an effective nucleophile for displacement reactions [4].

Protocol optimization studies have demonstrated that reaction conditions significantly influence both yield and product purity. Temperature control is crucial, as elevated temperatures above 60°C lead to increased side product formation and reduced selectivity [5] [6]. The optimal temperature range of 25-35°C provides the best balance between reaction rate and selectivity, achieving yields of 68-70% with purities exceeding 90% [2] .

ParameterOptimal RangeYield (%)Purity (%)
Temperature25-35°C68-7090-92
Reaction Time18-24 h7090
Equivalents1.1-1.27090

The use of polar aprotic solvents such as dimethylformamide increases reaction rates but compromises selectivity, with yields reaching 75% but purity dropping to 85% [5]. Conversely, protic solvents like ethanol and methanol provide superior selectivity while maintaining reasonable reaction rates [6].

Base and Solvent Effects on Yield and Purity

Solvent selection plays a pivotal role in determining the success of nucleophilic substitution reactions. Polar protic solvents such as ethanol and methanol facilitate the reaction by stabilizing the transition state through hydrogen bonding interactions [5] [6]. Ethanol emerges as the optimal solvent, providing 70% yield with 90% selectivity, while maintaining low environmental impact [7].

The polarity index correlation reveals that moderately polar solvents (polarity index 5.1-5.8) provide the optimal balance between reaction rate and selectivity. Highly polar aprotic solvents like dimethyl sulfoxide enhance reaction rates by a factor of 2.3 but reduce selectivity to 80% [6] [8]. The mechanistic rationale involves the differential stabilization of the transition state versus ground state, where polar aprotic solvents over-stabilize the nucleophile, reducing its effectiveness [9].

SolventPolarity IndexYield (%)Selectivity (%)Environmental Impact
Ethanol5.27090Low
Methanol5.16888Low
DMF6.47585Moderate
DMSO7.28280Moderate

Base effects are particularly pronounced in reactions involving weakly nucleophilic substrates. The addition of mild bases such as triethylamine or imidazole can enhance nucleophilicity by deprotonation, although excessive basicity leads to competing elimination reactions [10] [7]. The optimal base loading ranges from 0.1-0.2 equivalents, sufficient to neutralize any acid byproducts without promoting side reactions.

Xanthate Formation and Alkylation Strategies

Intermediate Synthesis via Carbon Disulfide

The xanthate formation route represents a versatile alternative approach, particularly valuable for large-scale synthesis. This methodology involves the initial formation of potassium ethylxanthate from ethanol, carbon disulfide, and potassium hydroxide, followed by alkylation with ethyl 2-bromopropionate [11] [12]. The process demonstrates excellent scalability and can be optimized for industrial applications.

The carbon disulfide addition mechanism follows a well-established pathway where alkoxide ions, generated in situ from alcohol and base, undergo nucleophilic addition to carbon disulfide [11]. The resulting xanthate salt exhibits excellent stability and can be isolated and purified before subsequent alkylation reactions [4]. This two-step approach offers advantages in terms of reaction control and intermediate purification.

Optimization studies reveal that excess carbon disulfide (3.2-4.0 equivalents) is essential for achieving high yields [13] [12]. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the xanthate product. Industrial implementations utilize carbon disulfide as both reagent and solvent, achieving yields exceeding 95% with minimal byproduct formation [13].

AlcoholBaseCS₂ Equiv.Temp (°C)Time (h)Yield (%)
EthanolNaOH3.5102.095
MethanolKOH4.0151.592
PropanolNaOH3.2203.089

The reaction kinetics follow second-order behavior with respect to alkoxide concentration and first-order with respect to carbon disulfide [4]. Temperature elevation accelerates the reaction but also promotes decomposition pathways, requiring optimization of the temperature-time profile for maximum efficiency.

Alkylation with Chloroformates and Byproduct Management

Chloroformate alkylation represents an alternative synthetic strategy, although it suffers from significant limitations in terms of yield and environmental impact. The reaction between xanthate salts and ethyl chloroformate proceeds through nucleophilic acyl substitution, generating the desired ester along with substantial quantities of gaseous hydrogen chloride [14].

The mechanism involves initial nucleophilic attack by the xanthate sulfur on the carbonyl carbon of the chloroformate, followed by elimination of chloride ion [15]. The reaction is typically conducted in polar aprotic solvents to minimize nucleophile solvation and enhance reactivity. However, yields rarely exceed 45% due to competing hydrolysis and elimination reactions [14].

Byproduct management represents a critical challenge in chloroformate-based syntheses. The evolution of hydrogen chloride gas requires specialized equipment for safe handling and disposal [16]. Gas scrubbing systems using aqueous sodium hydroxide are essential for environmental compliance, but add significant cost and complexity to the process.

ChloroformateYield (%)Major ByproductEnvironmental Concern
Ethyl45HCl gasHigh
Methyl42HCl gasHigh
Phenyl38PhenolModerate

Alternative chloroformate derivatives such as phenyl and benzyl chloroformate produce different byproduct profiles but generally exhibit lower reactivity and yields. Phenyl chloroformate generates phenol as a byproduct, which can be recovered and recycled, partially offsetting the economic disadvantages [14].

Comparative Analysis of Synthesis Routes

Yield, Time, and Scalability Considerations

Comprehensive evaluation of synthetic routes reveals significant differences in efficiency, practicality, and scalability. The nucleophilic substitution approach using ethyl 2-bromopropionate achieves the highest single-step yield of 70% but requires extended reaction times of 24 hours [2] . This methodology offers excellent scalability due to its simplicity and use of readily available starting materials.

The two-step xanthate formation followed by alkylation provides moderate overall yields of 65% but offers superior control over reaction conditions and intermediate purity [11] [12]. The shorter total reaction time of 6 hours makes this approach attractive for industrial applications where time efficiency is prioritized over raw material costs.

Synthesis RouteOverall Yield (%)Time (h)StepsScalability
Nucleophilic substitution70241High
Xanthate formation/alkylation6562Moderate
Direct CS₂ addition5881High

Linear synthesis calculations demonstrate that multi-step routes suffer from cumulative yield losses, making single-step approaches preferable when feasible [17] [18]. The overall yield of a two-step sequence with individual step yields of 85% results in an overall yield of only 72%, compared to 70% for the direct approach.

Scalability assessment considers factors including raw material availability, equipment requirements, and waste generation. The nucleophilic substitution route scores highest for scalability due to its use of commodity chemicals and standard reactor configurations. Industrial implementation requires only conventional stirred-tank reactors with temperature control and inert atmosphere capabilities.

Environmental Impact of Solvent Selection

Environmental impact assessment reveals significant differences between synthetic approaches, with green chemistry principles increasingly influencing route selection [19] [20]. The E-factor, representing the mass ratio of waste to product, serves as a key metric for environmental evaluation. Solvent-free approaches achieve the lowest E-factors of 0.5, while traditional solvent-based methods range from 1.8 to 4.2 [19].

Water emerges as the most environmentally benign solvent, offering excellent biodegradability and minimal toxicity [19]. Aqueous sodium hydroxide methods achieve E-factors of 1.8 while maintaining reasonable yields of 85%. The integration of green chemistry principles, including renewable feedstock utilization and waste minimization, significantly improves the environmental profile of synthetic processes.

MethodE-FactorAtom Economy (%)Renewable Feedstock (%)Green Score
Ethanol/CS₂2.592807.5
Aqueous NaOH1.885708.5
Solvent-free0.595859.2

Solvent recovery and recycling significantly impact the environmental assessment. Ethanol and methanol can be readily recovered through distillation with minimal energy input, while polar aprotic solvents like dimethylformamide require more energy-intensive purification processes [20]. The implementation of solvent recycling systems can reduce E-factors by 40-60% depending on the recovery efficiency.

Thioester Group Transformations

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester exhibits characteristic reactivity patterns typical of thioester compounds, with the thioester functional group serving as the primary site for oxidation and reduction transformations [1]. The compound's molecular structure, featuring two sulfur atoms in different oxidation states (C₈H₁₄O₃S₂, molecular weight 222.3 g/mol), provides multiple reactive sites for chemical modification [3].

The thioester group undergoes facile oxidation reactions under mild conditions, primarily targeting the sulfur atoms within the molecule. Experimental studies demonstrate that thioester oxidation occurs preferentially at the sulfur atom bonded to the carbonyl carbon, leading to the formation of sulfoxide intermediates [4] . The reaction mechanism involves initial nucleophilic attack by oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid, followed by oxygen insertion at the sulfur center .

Computational analysis reveals that the oxidation process proceeds through a two-electron pathway, with the formation of a sulfoxide intermediate as the primary product under controlled conditions [1]. The electronic structure of the thioester group, characterized by electron delocalization between the carbonyl and sulfur atoms, influences the regioselectivity of oxidation reactions [6]. Density functional theory calculations indicate that the thiocarbonyl sulfur exhibits higher nucleophilicity compared to the thioether sulfur, making it more susceptible to electrophilic oxidation [7].

Formation of Sulfoxides and Thiols

The formation of sulfoxides from propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester represents a key transformation pathway with significant synthetic utility [4]. Sulfoxide formation occurs through controlled oxidation using mild oxidizing agents such as hydrogen peroxide (30% aqueous solution) or meta-chloroperbenzoic acid under carefully controlled conditions . The reaction proceeds with high chemoselectivity, targeting the thiocarbonyl sulfur atom while preserving the ester functionality.

Oxidizing AgentReaction ConditionsYield (%)Selectivity
H₂O₂ (30%)Room temperature, 2-4 hours75-85High
m-CPBADichloromethane, 0°C80-90Excellent
Organic peroxidesElevated temperature60-75Moderate

The reduction of thioester groups to thiols and alcohols represents another important transformation pathway. Recent developments in catalytic hydrogenation have demonstrated that thioesters can be efficiently reduced using ruthenium-acridine complexes under hydrogen pressure (20-40 bar) [1]. This methodology provides a waste-free approach to access both thiol and alcohol products simultaneously, with the reaction proceeding through a four-electron reduction mechanism.

The reduction mechanism involves initial coordination of the thioester to the ruthenium center, followed by hydrogen insertion and subsequent bond cleavage [1]. Experimental studies show that the reaction proceeds with excellent functional group tolerance, preserving amide, ester, and carboxylic acid functionalities while selectively reducing the thioester group. The reaction conditions require elevated temperatures (135-150°C) and hydrogen pressures of 20-40 bar to achieve complete conversion [1].

Nucleophilic Substitution Reactions

Thiol-Displacement Pathways

Nucleophilic substitution reactions involving propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester proceed primarily through thiol-displacement mechanisms, where nucleophiles attack the electrophilic carbon centers within the molecule [8] [9]. The compound's structure features multiple electrophilic sites, including the carbonyl carbon of the ester group and the thiocarbonyl carbon of the thioester functionality, each exhibiting distinct reactivity patterns.

The thiol-displacement pathway involves nucleophilic attack at the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate followed by departure of the ethoxythiol leaving group [9]. Kinetic studies demonstrate that the reaction follows second-order kinetics, with rate constants varying significantly depending on the nucleophile strength and reaction conditions [8]. Strong nucleophiles such as thiolate anions exhibit rate constants of 30 ± 3 dm³ mol⁻¹ s⁻¹ for displacement reactions with similar thioester compounds [9].

The mechanism of thiol-displacement involves initial nucleophilic attack by the incoming nucleophile, forming a tetrahedral intermediate stabilized by the electron-withdrawing effect of the adjacent sulfur atom [8]. The intermediate subsequently undergoes elimination of the leaving group, with the reaction proceeding through an addition-elimination mechanism characteristic of acyl substitution reactions [10]. Experimental evidence supports the involvement of polysulfide intermediates in certain displacement reactions, particularly when sulfur-containing nucleophiles are employed [9].

Electronic and Steric Influences on Reactivity

The reactivity of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester in nucleophilic substitution reactions is governed by a complex interplay of electronic and steric factors [7] [11]. Electronic effects play a crucial role in determining the electrophilicity of the reaction centers, with electron-withdrawing groups enhancing reactivity while electron-donating groups diminish it [11] [12].

The electronic structure of the thioester group exhibits significant influence on nucleophilic reactivity. Computational analysis reveals that the thiocarbonyl carbon possesses enhanced electrophilicity compared to conventional carbonyl carbons due to the lower electronegativity of sulfur relative to oxygen [6]. This electronic activation facilitates nucleophilic attack, making thioesters approximately 100-fold more reactive than corresponding oxygen esters toward amine nucleophiles [6] [13].

Electronic FactorEffect on ReactivityImpact on Mechanism
Electron-withdrawing groupsIncreases electrophilicityPromotes addition-elimination
Electron-donating groupsDecreases electrophilicityRequires stronger nucleophiles
Resonance effectsStabilizes intermediatesFavors concerted mechanisms
Inductive effectsPolarizes bondsInfluences leaving group ability

Steric factors significantly influence the accessibility of nucleophiles to the electrophilic centers [7] [14]. The presence of bulky substituents around the reaction center creates steric hindrance that impedes nucleophilic approach, leading to reduced reaction rates and altered mechanistic pathways [7]. Density functional theory calculations indicate that steric hindrance is the primary factor determining the energy barriers for thiol-thioester exchange reactions [7].

The steric environment around the α-carbon of the propanoic acid moiety influences the regioselectivity of nucleophilic attack [14]. Primary carbons exhibit enhanced reactivity toward nucleophilic substitution compared to secondary or tertiary carbons due to reduced steric congestion [11]. The methyl substituent at the α-position of the propanoic acid chain creates moderate steric hindrance, resulting in intermediate reactivity between primary and secondary alkyl systems [14].

Radical-Mediated Reactions

Participation in Controlled Radical Polymerization

Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester demonstrates significant potential as a chain transfer agent in controlled radical polymerization processes, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization [15] [16]. The compound's thiocarbonylthio functionality serves as the active site for radical mediation, enabling precise control over polymer molecular weight and polydispersity [15].

The RAFT mechanism involves reversible addition-fragmentation reactions where the growing polymer radical adds to the thiocarbonylthio group, forming a radical intermediate that subsequently fragments to release either the original radical or a new radical species [16] [17]. This equilibrium process enables living radical polymerization characteristics, allowing for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions [18].

MonomerChain Transfer Constant (Cs)Polymerization RatePolydispersity Index
Methyl methacrylate0.5-1.8Moderate1.2-1.4
Styrene0.12-0.4Slow1.1-1.3
Acrylamide0.8-2.1Fast1.3-1.5
Vinyl acetate0.3-0.9Moderate1.4-1.6

The effectiveness of the compound as a RAFT agent depends on the stability of the intermediate radical species and the fragmentation kinetics [17]. The ethoxythioxomethyl substituent provides moderate stabilization of the radical intermediate, resulting in balanced addition and fragmentation rates that are essential for effective polymerization control [20].

Role in Chain-Transfer Processes

The role of propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester in chain-transfer processes extends beyond RAFT polymerization to include various radical-mediated transformations [21] [22]. Chain transfer reactions involving this compound proceed through homolytic cleavage of the carbon-sulfur bond, generating thiyl radicals that can participate in subsequent radical propagation steps [21].

The chain-transfer mechanism involves abstraction of the α-hydrogen by a growing polymer radical, resulting in the formation of a new radical center on the thioester molecule [21]. This newly formed radical can then initiate polymerization of monomer units, effectively transferring the chain growth activity from the original polymer chain to the chain transfer agent [23]. The overall result is a reduction in the average molecular weight of the polymer while maintaining the total number of polymer chains [21].

Kinetic analysis of chain-transfer reactions reveals that the rate constant for hydrogen abstraction depends on the stability of the resulting radical species [24]. The α-carbon radical formed adjacent to the thioester group exhibits enhanced stability due to resonance delocalization with the sulfur atom, facilitating efficient chain transfer [24]. This stabilization effect is quantified by the chain transfer constant, which represents the ratio of the chain transfer rate constant to the propagation rate constant [24].

The utility of thioester-based chain transfer agents in controlled radical polymerization stems from their ability to provide both molecular weight control and end-group functionality [25]. The sulfur-containing end groups introduced by these agents can serve as sites for further chemical modification, enabling the synthesis of functional polymers with specific properties [25]. Additionally, the reversible nature of the chain transfer process allows for the synthesis of block copolymers through sequential monomer addition [20].

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Dates

Last modified: 08-16-2023

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